n-Carbobenzoxy-d-tert-leucinol
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Overview
Description
n-Carbobenzoxy-d-tert-leucinol: is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . It is also known by its IUPAC name, benzyl N-[(2R)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Carbobenzoxy-d-tert-leucinol typically involves the protection of the amino group of d-tert-leucinol with a carbobenzoxy (Cbz) group. The reaction conditions often include the use of benzyl chloroformate as the protecting agent and a base such as sodium hydroxide or triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethyl acetate under controlled temperature conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions: n-Carbobenzoxy-d-tert-leucinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used.
Reduction: Reagents such as or are commonly employed.
Substitution: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenolysis to remove the benzyl group.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of a deprotected amino alcohol.
Scientific Research Applications
n-Carbobenzoxy-d-tert-leucinol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Carbobenzoxy-d-tert-leucinol involves its role as a protected amino alcohol. The carbobenzoxy group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes.
Comparison with Similar Compounds
- n-Carbobenzoxy-d-leucinol
- n-Carbobenzoxy-d-isoleucinol
- n-Carbobenzoxy-d-valinol
Comparison: n-Carbobenzoxy-d-tert-leucinol is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where selective protection and deprotection of the amino group are required .
Properties
IUPAC Name |
benzyl N-[(2R)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)12(9-16)15-13(17)18-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHWKVTZVGMHH-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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